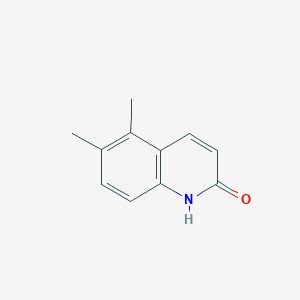
7-Chloro-4-(4-nitrosopiperazin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-(4-nitrosopiperazin-1-yl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, antimalarial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(4-nitrosopiperazin-1-yl)quinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with 4-nitrosopiperazine . The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
7-Chloro-4-(4-nitrosopiperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
7-Chloro-4-(4-nitrosopiperazin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Chloro-4-(4-nitrosopiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes . For example, its antimicrobial activity may be due to the inhibition of bacterial DNA gyrase or topoisomerase IV .
類似化合物との比較
Similar Compounds
7-Chloro-4-(piperazin-1-yl)quinoline: Known for its diverse pharmacological profiles, including antimalarial and anticancer activities.
7-Methoxy-4-(piperazin-1-yl)quinoline: Exhibits similar biological activities but with different potency and selectivity.
6-Bromo-4-(piperazin-1-yl)quinoline: Another quinoline derivative with unique pharmacological properties.
Uniqueness
7-Chloro-4-(4-nitrosopiperazin-1-yl)quinoline is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives . This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
特性
分子式 |
C13H13ClN4O |
|---|---|
分子量 |
276.72 g/mol |
IUPAC名 |
7-chloro-4-(4-nitrosopiperazin-1-yl)quinoline |
InChI |
InChI=1S/C13H13ClN4O/c14-10-1-2-11-12(9-10)15-4-3-13(11)17-5-7-18(16-19)8-6-17/h1-4,9H,5-8H2 |
InChIキー |
XFVJAQYDBDVTBK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)


